Technical Guide: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione from 3-Methylanthranilic Acid
Technical Guide: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione from 3-Methylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic compound, from its precursor, 3-methylanthranilic acid. This document details the chemical properties of the involved substances, a reliable experimental protocol, and expected outcomes.
Introduction
8-Methyl-1H-benzo[d]oxazine-2,4-dione, also known as 8-methylisatoic anhydride, is a derivative of isatoic anhydride. Isatoic anhydrides are versatile building blocks in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles such as quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activity. The introduction of a methyl group at the 8-position of the benzoxazinedione scaffold can modulate the compound's physicochemical properties and its reactivity, making it a key intermediate in the development of novel pharmaceutical agents and other functional organic molecules.
The synthesis of isatoic anhydrides from anthranilic acids is a well-established transformation, most commonly achieved through cyclization using phosgene or a safer phosgene equivalent, such as triphosgene. This guide will focus on a detailed protocol for this conversion.
Physicochemical Properties
A summary of the key quantitative data for the starting material and the final product is presented below.
Table 1: Physicochemical Data of Starting Material and Product
| Property | 3-Methylanthranilic Acid | 8-Methyl-1H-benzo[d]oxazine-2,4-dione |
| CAS Number | 4389-45-1 | 66176-17-8 |
| Molecular Formula | C₈H₉NO₂ | C₉H₇NO₃ |
| Molecular Weight | 151.16 g/mol [1] | 177.16 g/mol [2] |
| Appearance | Pink to gray-brown crystalline powder[1] | Off-white to white solid |
| Melting Point | 174-177 °C[1][3] | Not explicitly reported, expected >200 °C (dec.) |
| Solubility | Soluble in DMSO, Methanol[1] | Soluble in many organic solvents |
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for the starting material and the product.
Table 2: Spectroscopic Data for 3-Methylanthranilic Acid
| Technique | Data |
| ¹H NMR (DMSO-d₆) | Estimated: δ ~12.5-13.5 (s, 1H, COOH), 7.6-7.8 (d, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 6.5-6.7 (t, 1H, Ar-H), 5.0-6.0 (br s, 2H, NH₂), 2.2-2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | Estimated: δ ~169 (C=O), ~150 (C-NH₂), ~138 (C-CH₃), ~132 (Ar-CH), ~122 (Ar-C), ~118 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-C), ~17 (CH₃) |
| IR (KBr, cm⁻¹) | Broadband ~3400-2500 (O-H and N-H stretching), ~1670 (C=O stretching), ~1600, ~1480 (aromatic C=C stretching)[4] |
Table 3: Spectroscopic Data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione
| Technique | Data |
| ¹H NMR (DMSO-d₆) | Estimated: δ ~11.8 (s, 1H, NH), 7.6-7.8 (d, 1H, Ar-H), 7.2-7.4 (t, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 2.3-2.5 (s, 3H, CH₃). Note: The spectrum of the similar 6-methyl isomer shows peaks at δ 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, 1H), 7.06 (d, 1H), 2.33 (s, 3H)[5]. |
| ¹³C NMR (DMSO-d₆) | Estimated: δ ~160 (C=O), ~148 (C=O), ~141 (C-N), ~138 (Ar-CH), ~128 (C-CH₃), ~125 (Ar-CH), ~115 (Ar-C), ~112 (Ar-CH), ~17 (CH₃). Note: The spectrum of the 6-methyl isomer shows peaks at δ 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[5]. |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretching), ~1780 and ~1730 (anhydride C=O stretching), ~1600, ~1480 (aromatic C=C stretching) |
Experimental Protocol: Synthesis via Triphosgene
This protocol is adapted from established procedures for the synthesis of isatoic anhydrides and utilizes triphosgene, a safer and easier-to-handle alternative to phosgene gas.
4.1. Materials and Reagents
-
3-Methylanthranilic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Nitrogen gas (or Argon)
4.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
4.3. Procedure
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methylanthranilic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene or THF to the flask to create a suspension (approximately 5-10 mL of solvent per gram of amino acid).
-
Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: While stirring the suspension, add triphosgene (0.35-0.40 equivalents) portion-wise over 15-20 minutes. Caution: Triphosgene is toxic and moisture-sensitive; handle it in a well-ventilated fume hood. The addition may cause a slight exotherm.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C; for THF, ~66 °C) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of HCl gas evolution (test with moist pH paper at the outlet of the drying tube). The initially suspended solid should gradually be replaced by the precipitated product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is then collected by vacuum filtration through a Buchner funnel.
-
Purification: Wash the collected solid with cold anhydrous solvent (the same as used in the reaction) to remove any unreacted starting material and soluble byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or dioxane, though the precipitated product is often of high purity.
-
Drying: Dry the purified product under vacuum to obtain 8-Methyl-1H-benzo[d]oxazine-2,4-dione as a solid.
4.4. Expected Yield
While a specific yield for this exact reaction is not prominently reported, similar syntheses of isatoic anhydrides from anthranilic acids typically afford yields in the range of 70-95%.
Reaction Pathway and Workflow
The synthesis proceeds via the reaction of the amino and carboxylic acid functionalities of 3-methylanthranilic acid with phosgene (generated in situ from triphosgene) to form the cyclic anhydride.
Caption: Experimental workflow for the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.
Safety Considerations
-
Triphosgene: This compound is toxic and a lachrymator. It can decompose to phosgene upon heating or contact with moisture. Always handle triphosgene in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Toluene and THF are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
-
Byproducts: The reaction generates hydrogen chloride (HCl) gas, which is corrosive. The reaction should be conducted in a fume hood, and the outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution).
By following this guide, researchers can reliably synthesize 8-Methyl-1H-benzo[d]oxazine-2,4-dione for further use in drug discovery and materials science applications.
References
- 1. 3-Methylanthranilic acid price,buy 3-Methylanthranilic acid - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
